molecular formula C15H14N4OS B12137292 5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine

5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine

Cat. No.: B12137292
M. Wt: 298.4 g/mol
InChI Key: TVJOJMJETCZWMH-UHFFFAOYSA-N
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Description

5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a phenoxybenzyl group, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the Phenoxybenzyl Group: The phenoxybenzyl group can be introduced via nucleophilic substitution reactions. For instance, a phenoxybenzyl halide can react with the triazole intermediate in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through thiolation reactions, where a suitable thiol reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The phenoxybenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and the phenoxybenzyl group can facilitate binding to these targets, leading to inhibition or modulation of their activity. The sulfanyl group may also play a role in redox reactions or in the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine
  • 5-[(4-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine
  • 5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-thiol

Uniqueness

5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine is unique due to the specific positioning of the phenoxybenzyl group and the presence of both sulfanyl and triazole functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-[(3-phenoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C15H14N4OS/c16-14-17-15(19-18-14)21-10-11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9H,10H2,(H3,16,17,18,19)

InChI Key

TVJOJMJETCZWMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NNC(=N3)N

Origin of Product

United States

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